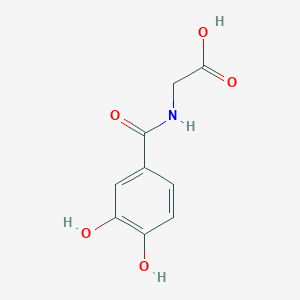

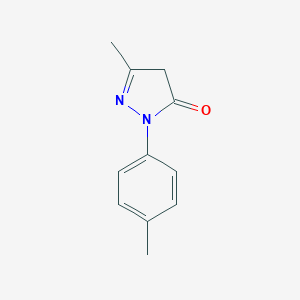

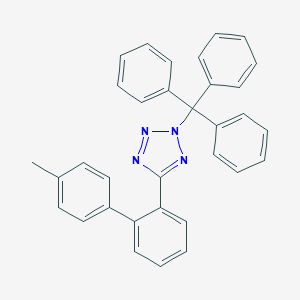

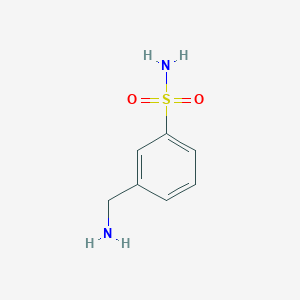

4-氟-N-(1H-吲哚-5-基)苯甲酰胺

描述

三乙酰氧基硼氢化钠,也称为OAC3,是一种化学化合物,化学式为Na[(CH3COO)3BH]。它是一种温和的还原剂,常用于有机合成,特别是在还原胺化反应中。该化合物以其在将醛和酮还原为相应胺方面的选择性和效率而闻名。

科学研究应用

三乙酰氧基硼氢化钠在科学研究中具有广泛的应用:

化学: 它用于合成各种有机化合物,特别是在通过还原胺化形成胺方面。

生物学: 它用于生物分子的修饰,例如碳水化合物的还原胺化,以增强其在分析技术中的检测.

医药: 该化合物用于合成药物中间体和活性药物成分。

作用机理

三乙酰氧基硼氢化钠发挥其还原作用的机理涉及将氢负离子 (H-) 从硼原子转移到醛或酮的羰基碳上。这会导致形成中间体,该中间体随后被质子化以生成相应的胺。 分子靶标是醛和酮的羰基,途径涉及形成四面体中间体,然后进行质子化 .

作用机制

Target of Action

The primary target of 4-Fluoro-N-(1H-indol-5-yl)benzamide is the Mitogen-Activated Protein Kinase 14 (MAPK14) . MAPK14 is a crucial protein involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Mode of Action

It is known that indole derivatives, which include 4-fluoro-n-(1h-indol-5-yl)benzamide, bind with high affinity to multiple receptors . This suggests that 4-Fluoro-N-(1H-indol-5-yl)benzamide may interact with its target, MAPK14, leading to changes in the protein’s activity .

Biochemical Pathways

MAPK14 is known to play a role in various cellular functions, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target site of action .

Result of Action

It is known that the compound is an effective activator of oct4, a transcription factor critical for maintaining pluripotency in stem cells . It enhances the formation of induced pluripotent stem cells (iPSCs) and promotes cellular reprogramming .

准备方法

三乙酰氧基硼氢化钠是由硼氢化钠与乙酸发生质子解制备的。反应如下:

NaBH4+3CH3COOH→Na[(CH3COO)3BH]+3H2

化学反应分析

三乙酰氧基硼氢化钠主要进行还原反应。它在醛和酮的还原胺化中特别有效。这些反应中常用的试剂和条件包括:

醛和酮: 三乙酰氧基硼氢化钠将这些化合物还原为相应的胺。

从这些反应中形成的主要产物是伯胺、仲胺和叔胺,具体取决于使用的起始原料。

相似化合物的比较

三乙酰氧基硼氢化钠通常与其他还原剂(如硼氢化钠和氰基硼氢化钠)进行比较。以下是比较的一些关键要点:

硼氢化钠: 比三乙酰氧基硼氢化钠更强的还原剂,但选择性较差。它还原更广泛的官能团。

氰基硼氢化钠: 在选择性方面与三乙酰氧基硼氢化钠相似,但毒性更大,在水溶液中的稳定性更差.

类似的化合物包括:

- 硼氢化钠 (NaBH4)

- 氰基硼氢化钠 (NaBH3CN)

三乙酰氧基硼氢化钠以其温和性和选择性而独树一帜,使其在还原胺化反应中特别有用,而不会影响其他官能团。

属性

IUPAC Name |

4-fluoro-N-(1H-indol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-12-3-1-10(2-4-12)15(19)18-13-5-6-14-11(9-13)7-8-17-14/h1-9,17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJUZWRDCVBOMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)NC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347694 | |

| Record name | 4-Fluoro-N-(1H-indol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726515 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

182564-41-6 | |

| Record name | 4-Fluoro-N-(1H-indol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-N-(1H-indol-5-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)

![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)